5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound with a molecular formula of C18H15N5O2. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a morpholino group and a nitrophenyl group
Preparation Methods
The synthesis of 5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the morpholino-2-nitrophenyl precursor. One common synthetic route includes the following steps:
Nitration: : The starting material, 5-morpholino-2-aminophenol, undergoes nitration to introduce the nitro group, resulting in 5-morpholino-2-nitrophenol.
Condensation: : The nitrophenol derivative is then condensed with a suitable pyrazolopyrimidine derivative under controlled conditions to form the target compound.
Purification: : The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, leading to the formation of different amines.
Substitution: : The morpholino group can undergo nucleophilic substitution reactions with various reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Iron powder, hydrogen gas.
Nucleophiles: : Amines, alkyl halides.
Major products formed from these reactions include nitroso derivatives, amines, and substituted morpholino compounds.
Scientific Research Applications
5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: : It has shown promise in preclinical studies for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: : The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific structural features. Similar compounds include:
5-Morpholino-2-nitrophenol: : A simpler derivative lacking the pyrazolo[1,5-a]pyrimidine core.
1-(5-Morpholino-2-nitrophenyl)-1-ethanone: : Another derivative with a different functional group.
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: : A compound used as an intermediate in the synthesis of anticoagulants.
These compounds share the morpholino and nitrophenyl groups but differ in their core structures and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
5-(5-morpholin-4-yl-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c18-10-12-11-19-22-4-3-15(20-17(12)22)14-9-13(1-2-16(14)23(24)25)21-5-7-26-8-6-21/h1-4,9,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILCPVWZWZOWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=NN4C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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